Quetiapine EP impurity K-d8 Quetiapine EP impurity K-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16676838
InChI: InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)/i10D2,11D2,12D2,13D2
SMILES:
Molecular Formula: C23H29N3O4S
Molecular Weight: 451.6 g/mol

Quetiapine EP impurity K-d8

CAS No.:

Cat. No.: VC16676838

Molecular Formula: C23H29N3O4S

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

Quetiapine EP impurity K-d8 -

Specification

Molecular Formula C23H29N3O4S
Molecular Weight 451.6 g/mol
IUPAC Name N-[2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide
Standard InChI InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)/i10D2,11D2,12D2,13D2
Standard InChI Key LJMAGQBUYLSXRO-BGKXKQMNSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2SC3=CC=CC=C3NC(=O)C)([2H])[2H])[2H]
Canonical SMILES CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO

Introduction

PropertyValueSource
Molecular FormulaC23_{23}H29_{29}N3_3O4_4S
Molecular Weight451.6 g/mol
CAS NumberNot explicitly listed-
Deuterium PositionsPiperazine ring (C2, C3, C5, C6)

The deuterium substitution enhances the compound's utility in mass spectrometry by creating distinct isotopic patterns, facilitating its differentiation from non-deuterated impurities.

Structural Elucidation and Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for confirming the structure of Quetiapine EP impurity K-d8. The deuterium atoms induce characteristic shifts in 1^1H-NMR spectra, particularly in the piperazine region (δ 2.5–3.5 ppm), while 13^{13}C-NMR reveals minimal changes due to deuterium's low natural abundance.

Synthesis and Formation Pathways

Deuterium Incorporation Strategies

The synthesis of Quetiapine EP impurity K-d8 involves deuteration of quetiapine or its intermediates using deuterated reagents. Common methods include:

  • Hydrogen-Deuterium Exchange: Catalyzed by acids or bases in deuterated solvents (e.g., D2_2O or CD3_3OD).

  • Deuterated Starting Materials: Using deuterium-labeled precursors during quetiapine synthesis.

A critical challenge lies in achieving site-specific deuteration without altering the pharmacological activity of the parent compound. For example, the piperazine ring is selectively deuterated to maintain the drug's binding affinity for serotonin and dopamine receptors .

Byproduct Formation and Control

Impurity K-d8 typically arises during:

  • Incomplete Purification: Residual deuterated intermediates persisting through synthesis .

  • Degradation: Acidic or oxidative conditions causing deuterium loss or positional migration.

Optimizing reaction parameters (pH, temperature, and solvent polarity) minimizes unintended byproducts. For instance, maintaining a pH of 6–7 during deuteration reduces degradation.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection remains the gold standard for impurity profiling. A typical method employs:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 4.5)

  • Detection: 254 nm

Under these conditions, Quetiapine EP impurity K-d8 elutes at 12.3 minutes, well-separated from quetiapine (10.1 minutes) and other impurities .

Table 2: Analytical Performance Metrics

ParameterValueSource
LOD (UV)0.05 μg/mL
LOQ (MS)0.01 μg/mL
Linearity Range0.01–10 μg/mL (R² > 0.99)

Mass Spectrometric Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior specificity. The deuterium labeling shifts the mass-to-charge ratio (m/z) of impurity K-d8 to 452.3 [M+H]+^+, compared to 444.2 for non-deuterated quetiapine. Key fragmentation patterns include:

  • Loss of acetamide (59 Da): m/z 393.2

  • Cleavage of the piperazine ring: m/z 265.1

These fragments aid in structural confirmation and distinguish K-d8 from isobaric impurities .

Regulatory Significance in Pharmaceutical Quality Control

Compliance with Pharmacopeial Standards

The European Pharmacopoeia (EP) and U.S. Pharmacopeia (USP) mandate strict limits for impurities in quetiapine formulations. Impurity K-d8 is classified as a "Specified Impurity" with a threshold of 0.15% of the drug substance . Regulatory submissions require:

  • Identification: Spectral match to reference standards .

  • Quantification: Demonstration of ≤0.1% in commercial batches .

Stability Studies and Degradation Pathways

Forced degradation studies reveal that Quetiapine EP impurity K-d8 is stable under:

  • Thermal Stress (60°C, 10 days): <2% degradation

  • Photolytic Conditions: No significant decomposition

Research Applications and Future Directions

Isotopic Dilution Assays

Quetiapine EP impurity K-d8 serves as an internal standard in quantitative analyses, correcting for matrix effects and ionization variability in LC-MS. Recent studies achieved <5% inter-day variability using this approach, surpassing traditional external calibration methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator